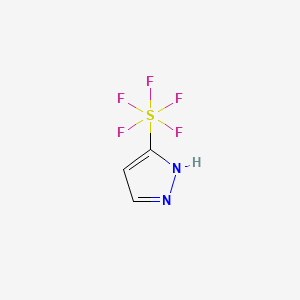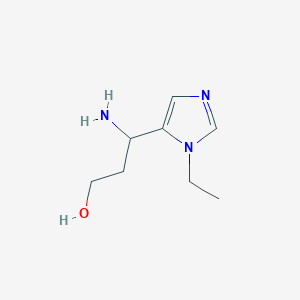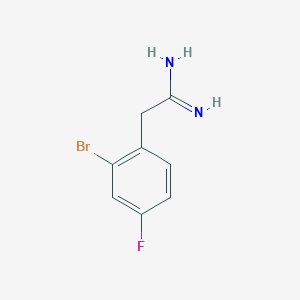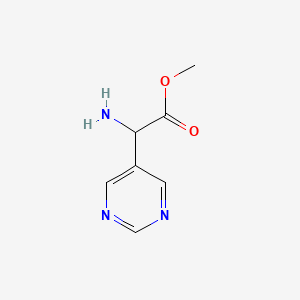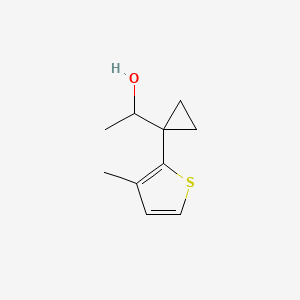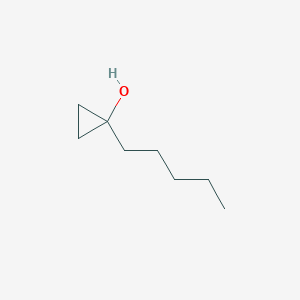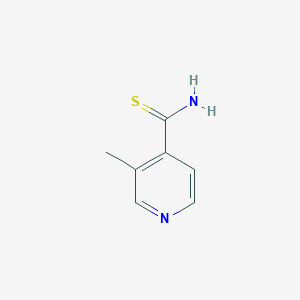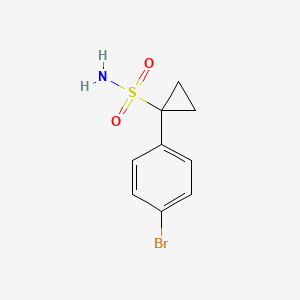
1-(4-Bromophenyl)cyclopropane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)cyclopropane-1-sulfonamide is an organic compound featuring a cyclopropane ring bonded to a sulfonamide group and a bromophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)cyclopropane-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of azido or thiol derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of phenyl derivatives.
科学的研究の応用
1-(4-Bromophenyl)cyclopropane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Bromophenyl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in receptors, modulating their function.
類似化合物との比較
- 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Bromophenyl)cyclopropane-1-thiol
- 1-(4-Bromophenyl)cyclopropane-1-amine
Comparison: 1-(4-Bromophenyl)cyclopropane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid, thiol, and amine analogs, the sulfonamide group offers enhanced stability and the ability to form stronger hydrogen bonds, making it a valuable compound in various applications.
特性
分子式 |
C9H10BrNO2S |
|---|---|
分子量 |
276.15 g/mol |
IUPAC名 |
1-(4-bromophenyl)cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-7(2-4-8)9(5-6-9)14(11,12)13/h1-4H,5-6H2,(H2,11,12,13) |
InChIキー |
YVSPKJMNQMBKGT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC=C(C=C2)Br)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


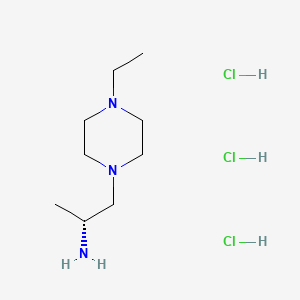
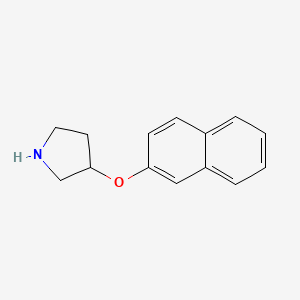
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

